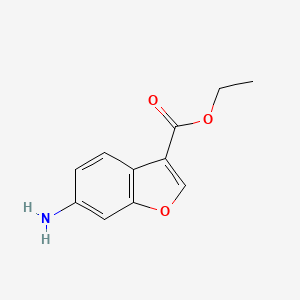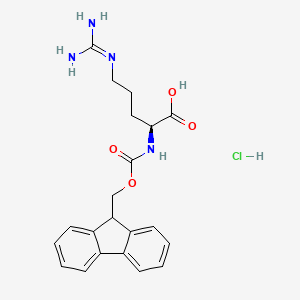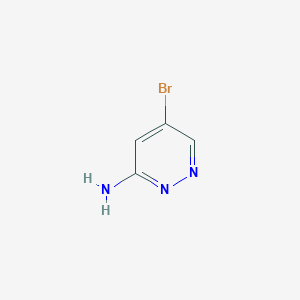![molecular formula C6H9N3 B1445382 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine CAS No. 1378804-79-5](/img/structure/B1445382.png)
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
Übersicht
Beschreibung
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as 1378804-79-5 and 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine .
Synthesis Analysis
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine involves several steps. Pyrazole is initially protected with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane . After SEM deprotection, the intramolecular ring is closed and a bromine atom (Br) is introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole . The Br group is subsequently converted into an aldehyde group, then into an oxime. The final step of hydrogenation results in the desired product .Molecular Structure Analysis
The molecular structure of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine consists of a pyrrolopyrazole core with a hydrogen atom attached to the nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine are complex and involve multiple steps. The compound can undergo reactions such as alkylation, electrophilic aromatic substitution, and hydrogenation .Physical And Chemical Properties Analysis
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine has a molecular weight of 123.16 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 43.8 Ų and a complexity of 115 .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Agents
The compound has been utilized in the synthesis of molecules with potential anti-inflammatory properties. Its structural framework is conducive to creating derivatives that can inhibit inflammatory pathways, which is crucial in the treatment of chronic inflammatory diseases .
Analgesic Applications
Derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine have been explored for their analgesic effects. These compounds may interact with pain receptors or inflammatory mediators to reduce pain sensations, offering a promising avenue for developing new painkillers .
Antitumor Activity
This compound serves as a pharmacophore in the design of antitumor agents. By modifying its structure, researchers have developed derivatives that exhibit activity against various cancer cell lines, contributing to the field of oncology .
Antimicrobial Properties
The structural motif of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is known to possess antimicrobial properties. It has been incorporated into compounds that target bacterial and fungal pathogens, addressing the need for new antimicrobials amid rising drug resistance .
Antiviral Research
Research has indicated that derivatives of this compound may have antiviral capabilities. This is particularly significant in the development of treatments for viral infections, which remain a global health challenge .
Antioxidant Potential
The compound’s framework has been used to create antioxidants. These molecules can neutralize free radicals, potentially preventing oxidative stress-related damage at a cellular level, which is implicated in numerous diseases .
Anticoagulant Use
In the quest for safer anticoagulants, derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine have been investigated. They may offer an alternative to traditional anticoagulants with fewer side effects, improving patient outcomes in conditions requiring blood-thinning medications .
Synthesis of Withasomnine Molecules
The compound is used in synthesizing withasomnine molecules, a class of pyrazole alkaloids. These molecules have been studied for their potential therapeutic applications, including anti-inflammatory and analgesic properties .
Wirkmechanismus
- The primary targets of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine are blood coagulation factors Xa and XIa .
Target of Action
Pharmacokinetics
- Details on absorption are not readily available for this compound. The volume of distribution and protein binding remain unspecified . Metabolic pathways are not well-documented. Information on excretion is limited.
Eigenschaften
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLHKKHHCEEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378804-79-5 | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)









![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)


